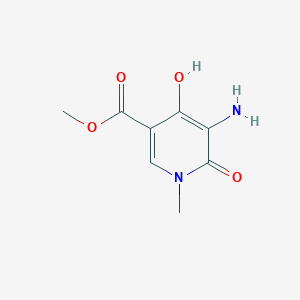

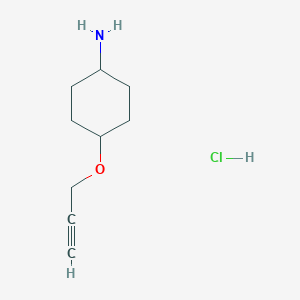

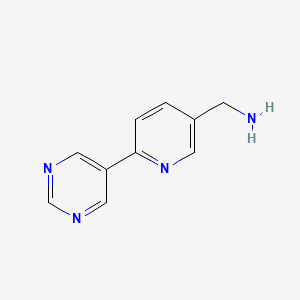

![molecular formula C14H16N4O B1472903 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide CAS No. 1803610-73-2](/img/structure/B1472903.png)

2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide

Overview

Description

“2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is a chemical compound with the molecular weight of 256.31 . It is also known by its IUPAC name, N-(5-(pyrazin-2-yl)pyridin-2-yl)pivalamide . This compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 256.31 .Scientific Research Applications

Synthesis and Structural Studies

Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of new pyridazine, pyrazole, and pyridine derivatives, indicating the compound's utility in constructing complex heterocyclic frameworks. These syntheses are crucial for developing new materials with potential applications in pharmaceuticals, materials science, and catalysis (Sayed, Khalil, Ahmed, & Raslan, 2002).

Crystallographic Analysis : Studies have also focused on the crystal structure of compounds related to 2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide, providing insights into their molecular configurations, intermolecular interactions, and the influence of substituents on their structural properties. This information is vital for understanding the chemical behavior and potential applications of these compounds (Alfonso & Stoeckli-Evans, 2016).

Coordination Chemistry

Metal Complex Formation : The compound has been explored for its ability to form coordination complexes with metals. These studies shed light on the ligand properties of similar compounds, including their bonding patterns, coordination geometries, and the electronic structure of the resulting complexes. Such research is foundational for applications in catalysis, molecular magnets, and materials science (Cook, Tuna, & Halcrow, 2013).

Optical and Electronic Properties : Investigation into the structural dependence and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups highlights the potential of these compounds in developing novel optical materials. These materials could find applications in sensors, organic electronics, and photovoltaic devices (Palion-Gazda et al., 2019).

Molecular Synthesis

Novel Heterocyclic Compounds : The utility of enaminonitriles in heterocyclic synthesis showcases the compound's role in creating new pyrazole, pyridine, and pyrimidine derivatives. This versatility is significant for discovering new drugs and materials with unique biological or chemical properties (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antimicrobial Evaluation : Some derivatives have been synthesized and evaluated for their antimicrobial properties, contributing to the search for new antibacterial and antifungal agents. This research is crucial in addressing the growing concern of antibiotic resistance (Darwish, Kheder, & Farag, 2010).

Mechanism of Action

While the specific mechanism of action for “2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide” is not detailed in the sources I found, it’s worth noting that pyrazine-pyridine compounds have shown to inhibit the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2), resulting in the reduction of angiogenesis and the suppression of tumor growth .

properties

IUPAC Name |

2,2-dimethyl-N-(5-pyrazin-2-ylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-12-5-4-10(8-17-12)11-9-15-6-7-16-11/h4-9H,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEMECAIOYXDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

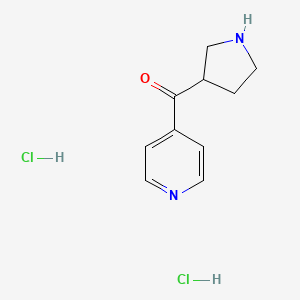

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)

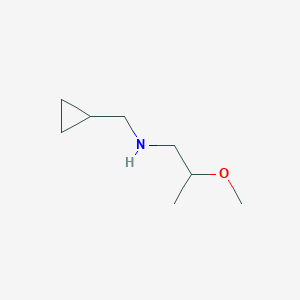

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1472827.png)

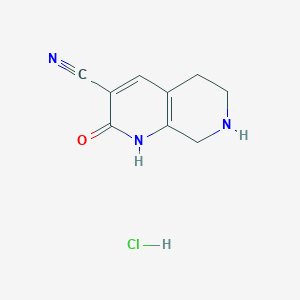

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)

![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)